N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Overview
Description
“N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O2S1. It has a molecular weight of 312.4 g/mol1. The CAS number for this compound is 106691-37-61.
Synthesis Analysis
Unfortunately, the specific synthesis process for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is not available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis process, it’s recommended to refer to specialized literature or databases.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the specific structural analysis for this compound is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other substances.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” are not available in the search results.Scientific Research Applications
Chemical Reactivity and Synthesis Methods
- Chemical Transformations: The compound is involved in reactions yielding various derivatives through treatment with sodium hydroxide, showcasing its reactivity and the formation of lactam and α,β-unsaturated acid derivatives. Notably, reactions with 6-methyl- and 6-bromo-derivatives indicate a complex reaction pattern that is crucial for synthesizing specific benzothiazine derivatives (Coutts, Matthias, Mah, & Pound, 1970).
- Synthetic Pathways: Innovative synthesis methods have been developed for creating benzothiazine derivatives with antimicrobial properties by reacting o-Amino thiophenol and maleic anhydride, followed by esterification. These methods are pivotal for expanding the compound's applications in medicinal chemistry and drug development (Kalekar, Bhat, & Koli, 2011).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity: A study synthesized and evaluated benzothiazine derivatives for their antimicrobial efficacy against various bacterial and fungal strains, demonstrating significant antibacterial and antifungal activities. This suggests potential uses in developing new antimicrobial agents (Gupta & Wagh, 2006).
- Synthesis for Antitumor Applications: Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the compound's role in synthesizing novel derivatives with observed antitumor activities, indicating its importance in cancer research (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Safety And Hazards
The safety and hazards of a compound are determined by its physical, chemical, and toxicological properties. Unfortunately, the specific safety and hazard information for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is not available in the search results.
Future Directions
The future directions of a compound can include potential applications, ongoing research, and areas of interest for future studies. Unfortunately, the specific future directions for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” are not available in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to specialized literature or databases.
properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-8-12(9-7-11)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)22-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKDZGVFCPRWDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
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